molecular formula C10H12ClN B2998610 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 939759-15-6

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2998610
CAS No.: 939759-15-6
M. Wt: 181.66
InChI Key: MFGIVSYMDUSOGY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific substitution pattern and its ability to selectively target serotonin receptors. This specificity makes it a valuable compound for developing targeted therapies with potentially fewer side effects .

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIVSYMDUSOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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